N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. Subsequent nitration and chlorination steps are then employed to introduce the nitro and chloro groups, respectively. The final step involves the formation of the amide bond through the reaction with pyridin-2-ylmethylamine under appropriate conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to evaluate its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with various biological targets makes it a candidate for therapeutic development.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the benzothiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or bind to receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
N-(benzo[d]thiazol-2-yl)-2-aminobenzamide
N-(benzo[d]thiazol-2-yl)-2-methoxybenzamide
Uniqueness: N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide stands out due to its unique combination of nitro and chloro substituents, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-13-8-9-17(25(27)28)15(11-13)19(26)24(12-14-5-3-4-10-22-14)20-23-16-6-1-2-7-18(16)29-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXMEGNYAAZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.